molecular formula C17H21N5O3 B14942033 N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide

N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide

Cat. No.: B14942033
M. Wt: 343.4 g/mol
InChI Key: XYJUFVCERONGDQ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a dimethoxyaniline moiety, a dimethylpyrimidine ring, and an acetamide group. It is often studied for its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide typically involves a multi-step process:

    Formation of the Dimethoxyaniline Intermediate: The starting material, 3,4-dimethoxyaniline, is synthesized through the methylation of 3,4-dihydroxyaniline using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Synthesis of the Dimethylpyrimidine Intermediate: 4,6-dimethylpyrimidine-2-amine is prepared by the condensation of acetylacetone with guanidine in the presence of an acid catalyst.

    Coupling Reaction: The two intermediates are coupled through a condensation reaction in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: The compound is used as a precursor in the synthesis of organic semiconductors for electronic devices.

    Biological Studies: It serves as a probe to study enzyme-substrate interactions and protein binding.

    Pharmaceuticals: It is an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide can be compared with similar compounds such as:

    N-[(3,4-dimethoxyanilino)-[(4-methylpyrimidin-2-yl)amino]methylidene]acetamide: This compound has a similar structure but with a single methyl group on the pyrimidine ring, which may result in different biological activities.

    N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]propionamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C17H21N5O3/c1-10-8-11(2)19-16(18-10)22-17(20-12(3)23)21-13-6-7-14(24-4)15(9-13)25-5/h6-9H,1-5H3,(H2,18,19,20,21,22,23)

InChI Key

XYJUFVCERONGDQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)OC)OC)/NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)OC)OC)NC(=O)C)C

Origin of Product

United States

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